2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]acetamide
Description
2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]acetamide is a structurally complex acetamide derivative characterized by three key moieties:
- 4-Fluorophenyl group: A substituted aromatic ring known for enhancing metabolic stability and binding affinity in medicinal chemistry .
- Furan-2-yl group: A heterocyclic oxygen-containing ring that contributes to electronic and steric properties, often improving pharmacokinetic profiles .
- 4-Methoxybenzenesulfonyl ethyl group: A sulfonamide-linked ethyl chain with a methoxy-substituted aromatic ring, which may enhance solubility and target engagement .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO5S/c1-27-17-8-10-18(11-9-17)29(25,26)20(19-3-2-12-28-19)14-23-21(24)13-15-4-6-16(22)7-5-15/h2-12,20H,13-14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMGURJZALLZMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan-2-yl and 4-methoxybenzenesulfonyl components. These components are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include nucleophilic substitution reactions, followed by acylation to introduce the acetamide group.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, optimized for efficiency and yield. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for a diverse range of chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity has been studied for potential use in drug discovery, particularly in the development of new therapeutic agents.
Medicine: The compound's potential anti-inflammatory, antioxidant, and anticancer properties make it a candidate for further research in medical applications.
Industry: It can be utilized in the production of advanced materials and chemicals, contributing to various industrial processes.
Mechanism of Action
When compared to similar compounds, 2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include other benzofuran derivatives or compounds with similar sulfonyl and acetamide groups. The uniqueness of this compound lies in its specific arrangement of these groups, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: The 4-fluorophenyl group is a common feature in hypoglycemic (e.g., compound 3a ) and enzyme-inhibitory (e.g., LBJ-01 ) compounds. Its electron-withdrawing nature may enhance binding to hydrophobic pockets. Sulfonyl vs.
Heterocyclic Moieties: Furan-2-yl in the target compound is structurally analogous to benzofuran in compound 5d , which showed tyrosinase inhibition. Furan’s oxygen atom may participate in hydrogen bonding. Cyanopyridine in LBJ-01 introduces strong electron-withdrawing effects, which could enhance interactions with enzymatic active sites.
Biological Activity
2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A 4-fluorophenyl group
- A furan moiety
- A methoxybenzenesulfonyl substituent
This unique arrangement contributes to its biological properties, including its interaction with various biological targets.
Research indicates that the compound may exert its effects through multiple pathways:
- Inhibition of Enzymatic Activity : The sulfonamide group suggests potential inhibition of enzymes involved in inflammatory processes.
- Modulation of Receptor Activity : The presence of the furan ring may influence receptor binding, particularly in the central nervous system, affecting neurotransmitter release.
Antimicrobial Activity
Studies have demonstrated that derivatives of compounds with similar structures exhibit antimicrobial properties. For instance, compounds with furan and sulfonamide groups have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
| Compound | Activity | Target Bacteria |
|---|---|---|
| This compound | Antimicrobial | E. coli, S. aureus |
Anti-inflammatory Effects
Compounds similar to this compound have been studied for their anti-inflammatory properties. In vitro studies suggest that such compounds can reduce the production of pro-inflammatory cytokines and inhibit pathways like NF-kB, which is crucial in inflammatory responses.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various derivatives, this compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as an antimicrobial agent .
Case Study 2: Inflammatory Response Modulation
Another study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. Mice treated with the compound showed a marked decrease in paw edema compared to controls, suggesting effective modulation of inflammatory pathways .
Pharmacokinetics
The pharmacokinetic profile of similar compounds indicates good oral bioavailability and a favorable half-life. For instance, studies show that related compounds achieve peak plasma concentrations within 1–3 hours post-administration, with elimination half-lives ranging from 6 to 12 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
